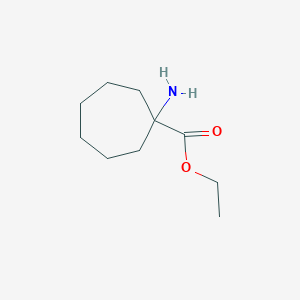

Ethyl 1-aminocycloheptane-1-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

ethyl 1-aminocycloheptane-1-carboxylate |

InChI |

InChI=1S/C10H19NO2/c1-2-13-9(12)10(11)7-5-3-4-6-8-10/h2-8,11H2,1H3 |

InChI Key |

RNZGEDAFTBEBEN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCCCCC1)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for the 1-Aminocycloheptane-1-carboxylate Core

The construction of the fundamental 1-aminocycloheptane-1-carboxylate structure is typically achieved through classic amino acid syntheses starting from a cycloheptane (B1346806) precursor or through specialized ring-formation techniques.

Multistep Synthesis from Precursor Compounds

Traditional methods for α-amino acid synthesis, such as the Strecker and Bucherer-Bergs reactions, are readily adaptable for producing the racemic 1-aminocycloheptane-1-carboxylate core from the precursor cycloheptanone (B156872).

The Strecker synthesis is a two-step process that begins with the reaction of cycloheptanone with ammonia (B1221849) and potassium cyanide to form an α-aminonitrile. wikipedia.orgmasterorganicchemistry.com This intermediate is then subjected to hydrolysis, typically under strong acidic conditions, to yield the desired 1-aminocycloheptane-1-carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com Subsequent esterification with ethanol (B145695) under acidic conditions furnishes the final ethyl ester product.

The Bucherer-Bergs reaction offers an alternative route, where cycloheptanone is treated with ammonium (B1175870) carbonate and potassium cyanide. alfa-chemistry.comwikipedia.org This multicomponent reaction directly yields a spiro-hydantoin intermediate (cycloheptane-spiro-5'-hydantoin). alfa-chemistry.comorganic-chemistry.org The hydantoin (B18101) is then hydrolyzed, often with a strong base like barium hydroxide followed by acidification, to open the heterocyclic ring and afford the target 1-aminocycloheptane-1-carboxylic acid, which can then be esterified. alfa-chemistry.com

| Method | Precursor | Key Intermediate | Final Step | Reference |

| Strecker Synthesis | Cycloheptanone | 1-amino-1-cyanocycloheptane | Acid hydrolysis of nitrile & Esterification | wikipedia.orgmasterorganicchemistry.com |

| Bucherer-Bergs Reaction | Cycloheptanone | Cycloheptane-spiro-5'-hydantoin | Hydrolysis of hydantoin & Esterification | alfa-chemistry.comwikipedia.org |

Ring-Forming Reactions and Cyclization Strategies for Seven-Membered Amino Acid Systems

Building the seven-membered ring from acyclic precursors is a more advanced approach that can offer better control over the molecular architecture.

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic structures, including seven-membered rings. This strategy involves preparing a diethyl diallylmalonate derivative which, when treated with a ruthenium catalyst (e.g., Grubbs catalyst), undergoes an intramolecular cyclization to form a seven-membered cycloalkene. Subsequent functional group manipulations, such as epoxidation and hydrolysis, can be employed to install the necessary amine and carboxylate functionalities.

Ring expansion reactions provide another pathway. For instance, a one-carbon ring expansion of a substituted cyclohexanone derivative can be used to form a cycloheptanone, which then serves as a precursor for the amino acid synthesis as described above. orgsyn.org More sophisticated methods involve the electrophilic ring expansion of smaller rings, such as aziridines, with ketenes generated from diazo compounds, although this is more commonly applied to five-membered ring synthesis. beilstein-journals.org

Derivatization Pathways for Amine and Ester Functional Groups

The amine and ester moieties of Ethyl 1-aminocycloheptane-1-carboxylate provide convenient handles for further molecular elaboration.

The primary amine group can be readily derivatized through various reactions:

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding N-acyl derivatives (amides). This is one of the most common transformations in medicinal chemistry. nih.gov

N-Alkylation: Introduction of alkyl groups can be achieved through reductive amination or reaction with alkyl halides, although care must be taken to control the degree of alkylation.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) provides sulfonamides, which are important functional groups in many pharmaceutical compounds.

The ethyl ester group can also be modified:

Hydrolysis: The ester can be saponified using a base (e.g., sodium hydroxide) or hydrolyzed under acidic conditions to yield the corresponding 1-aminocycloheptane-1-carboxylic acid. zenodo.org Basic hydrolysis is often preferred as it is irreversible. zenodo.org

Amide Formation: Direct conversion of the ester to an amide can be achieved by reaction with an amine, often at elevated temperatures or with catalysis.

Reduction: Treatment with a strong reducing agent like lithium aluminum hydride can reduce the ester to the corresponding amino alcohol, 1-(hydroxymethyl)cycloheptan-1-amine.

| Functional Group | Reaction Type | Reagents | Product |

| Amine | N-Acylation | Acyl Chloride, Base | N-Acyl Amide |

| Amine | N-Sulfonylation | Sulfonyl Chloride, Base | N-Sulfonamide |

| Ester | Hydrolysis (Saponification) | NaOH or KOH, Heat | Carboxylate Salt |

| Ester | Reduction | LiAlH4 | Amino Alcohol |

Stereoselective and Asymmetric Synthesis of this compound Enantiomers

The development of methods to synthesize enantiomerically pure forms of this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer.

Chiral Auxiliary-Mediated Approaches for Enantiopure Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed. wikipedia.org

In the context of amino acid synthesis, an asymmetric Strecker reaction can be employed. wikipedia.org Here, the achiral cycloheptanone is first condensed with a chiral amine, such as (S)-α-phenylethylamine, to form a chiral imine. wikipedia.org The subsequent addition of cyanide occurs diastereoselectively, directed by the chiral auxiliary. Hydrolysis of the resulting α-aminonitrile and hydrogenolytic removal of the chiral auxiliary yields the enantiomerically enriched 1-aminocycloheptane-1-carboxylic acid. wikipedia.org

Another powerful method involves the use of Evans-type oxazolidinone auxiliaries. wikipedia.org An N-acyloxazolidinone can be enolized and then subjected to electrophilic azidation. researchgate.net Subsequent removal of the auxiliary and reduction of the azide to an amine provides a route to the chiral α-amino acid. While widely used for acyclic systems, application to the synthesis of α,α-disubstituted cyclic amino acids like the cycloheptane derivative is more complex but conceptually feasible.

| Method | Chiral Reagent | Key Step | Diastereomeric Excess (d.e.) |

| Asymmetric Strecker | (S)-α-phenylethylamine | Diastereoselective cyanide addition to chiral imine | Moderate to High |

| Evans Auxiliary | Chiral N-acyloxazolidinone | Diastereoselective electrophilic azidation | Typically >95% |

Enzymatic Resolution Techniques for Racemic Mixtures

Enzymatic kinetic resolution is a highly effective method for separating racemic mixtures. This technique relies on the ability of enzymes, typically lipases or proteases, to selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted.

For this compound, a lipase-catalyzed hydrolysis can be employed. Lipases can selectively hydrolyze the L-amino acid ester in a racemic mixture to the corresponding carboxylic acid, while leaving the D-amino acid ester largely untouched. alfa-chemistry.com The resulting mixture of the L-carboxylic acid and the D-ester can then be separated. Lipases from Pseudomonas and Candida antarctica are commonly used for such resolutions. units.it

A specific study detailed the kinetic resolution of a racemic cycloheptane-trans-1,2-diol derivative using lipase-catalyzed transesterification. organic-chemistry.org This process yielded an optically active monoacetate (95% ee) and the unreacted diol (>99% ee). organic-chemistry.org This enantiopure diol was then successfully converted into an optically active seven-membered-ring α,α-disubstituted amino acid, demonstrating a viable pathway to enantiopure precursors for the title compound. organic-chemistry.org

| Technique | Enzyme (Example) | Principle | Products | Reference |

| Kinetic Resolution | Lipase (B570770) (e.g., from Pseudomonas cepacia) | Enantioselective hydrolysis of the ethyl ester | (L)-1-Aminocycloheptane-1-carboxylic acid and (D)-Ethyl 1-aminocycloheptane-1-carboxylate | alfa-chemistry.com |

| Kinetic Resolution of Precursor | Lipase (Amano PS) | Enantioselective transesterification of a diol precursor | Enantiopure monoacetate and enantiopure diol | organic-chemistry.org |

Asymmetric Catalysis in the Construction of Cyclic Alpha-Amino Acids

The synthesis of enantiomerically pure cyclic α-amino acids, including the cycloheptane framework, is a significant challenge in organic chemistry. Asymmetric catalysis offers an efficient route to these chiral molecules, avoiding the need for classical resolution of racemic mixtures. While direct asymmetric synthesis of this compound is not extensively documented, several catalytic strategies developed for analogous cyclic systems are applicable.

One of the most powerful methods for constructing chiral α-amino acids is through the asymmetric phase-transfer catalysis (PTC) of glycine (B1666218) derivatives. nih.govresearchgate.net In this approach, a glycine ester Schiff base is alkylated using a dihaloalkane (e.g., 1,6-dibromohexane for a cycloheptane ring) in the presence of a chiral phase-transfer catalyst. Cinchona alkaloid-derived quaternary ammonium salts are commonly employed as catalysts, inducing enantioselectivity by forming a chiral ion pair with the enolate of the glycine Schiff base. This ion pair then directs the approach of the electrophile from a specific face, establishing the stereocenter. The reaction proceeds through a double alkylation to form the cyclic structure. High enantiomeric excesses (ee) have been achieved for five- and six-membered rings, and the methodology is theoretically extensible to seven-membered rings like cycloheptane. nih.gov

Another approach involves the catalytic asymmetric hydrogenation of cyclic dehydroamino acid precursors. These precursors can be synthesized and then subjected to hydrogenation with a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand (e.g., BINAP, DuPhos). This method is well-established for producing a wide array of α-amino acids with high enantioselectivity.

Nickel-catalyzed enantioconvergent cross-coupling represents a newer strategy that could be adapted for this purpose. This method couples racemic α-halo amino acid derivatives with organozinc reagents in the presence of a chiral nickel catalyst, affording protected unnatural α-amino acids in good yield and high enantiomeric excess.

Table 1: Representative Asymmetric Catalytic Systems for Cyclic Amino Acid Synthesis

| Catalytic System | Reaction Type | Key Features | Potential Applicability |

|---|---|---|---|

| Cinchona Alkaloid-Derived Quaternary Ammonium Salts | Phase-Transfer Catalysis (PTC) | Alkylation of glycine Schiff bases; mild conditions. nih.gov | Direct asymmetric synthesis via double alkylation with a C6 dielectrophile. |

| Chiral Rh/Ir-Phosphine Complexes (e.g., Rh-DuPhos) | Asymmetric Hydrogenation | Reduction of a cyclic dehydroamino acid precursor; high enantioselectivity. | Requires synthesis of the appropriate unsaturated precursor. |

| Chiral Nickel-Ligand Complexes | Enantioconvergent Cross-Coupling | Uses racemic starting materials; tolerant of various functional groups. | Could be applied to a suitably functionalized cycloheptyl precursor. |

Advanced Functionalization and Chemical Transformations

Once synthesized, this compound can be subjected to a variety of chemical transformations to generate a diverse range of derivatives. These modifications can be targeted at the amino group, the ester functionality, or the cycloheptane ring itself.

To facilitate selective reactions at other parts of the molecule, such as the ester or the ring, the nucleophilic amino group is typically protected. The choice of protecting group is crucial and depends on the planned subsequent reaction conditions. An ideal protecting group can be introduced easily, is stable to the reaction conditions, and can be removed cleanly without affecting other functional groups. This concept of selective removal is known as orthogonality. biosynth.com

Common N-protecting groups include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc)₂O, the Boc group is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). creative-peptides.com

9-Fluorenylmethyloxycarbonyl (Fmoc): Attached using Fmoc-Cl or Fmoc-OSu, the Fmoc group is stable to acidic conditions but is cleaved by mild bases, typically a solution of piperidine in DMF. creative-peptides.com

Benzyloxycarbonyl (Z or Cbz): Introduced using benzyl chloroformate, the Z group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acids like HBr in acetic acid. creative-peptides.com

The use of orthogonal protecting groups, such as Fmoc and Boc, allows for selective deprotection and derivatization, which is a cornerstone of modern peptide synthesis and complex molecule construction. biosynth.com

Table 2: Common N-Protecting Groups for Amino Esters

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) peptide.com | Stable to base, hydrogenation |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine/DMF) creative-peptides.com | Stable to acid, hydrogenation |

| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd) or HBr/AcOH creative-peptides.com | Stable to mild acid/base |

The ethyl ester group is a versatile handle for further modification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 1-aminocycloheptane-1-carboxylic acid, typically under basic conditions (saponification) using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by acidic workup.

Transamidation (Aminolysis): The reaction of the ester with an amine or ammonia leads to the formation of an amide. dalalinstitute.com This reaction, known as aminolysis, proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.comfiveable.me While generally less reactive than acyl chlorides, esters can be converted to amides, often requiring heating or catalysis. This transformation is fundamental in peptide chemistry for forming peptide bonds.

Transesterification: By reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for another alkyl or aryl group. This is useful for modifying the solubility or other physicochemical properties of the molecule.

Modifying the cycloheptane ring while the amino acid functionality is present (and likely protected) allows for the synthesis of highly functionalized, complex amino acids. The conformational flexibility of the seven-membered ring, which primarily exists in twist-chair or twist-boat conformations, can influence the stereochemical outcome of these reactions. nih.gov

Strategies for ring functionalization include:

C-H Functionalization: Modern catalytic methods allow for the direct activation and functionalization of C-H bonds. acs.org Using appropriate directing groups and transition metal catalysts (e.g., palladium, rhodium), it may be possible to selectively introduce substituents at specific positions on the cycloheptane ring. researchgate.net

Radical Reactions: Free radical reactions can be employed to introduce functional groups onto the cycloalkane backbone under mild conditions.

Functionalization of Precursors: A more common strategy involves carrying a functional group (e.g., a ketone or double bond) through the amino acid synthesis, which can then be selectively transformed. For example, a cycloheptanone-derived amino acid could undergo reduction to an alcohol, followed by substitution or elimination reactions.

Mechanistic Studies of Key Reaction Pathways

Understanding the mechanisms of the reactions involved in the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying reaction mechanisms.

Asymmetric Catalysis: In phase-transfer catalyzed alkylations, computational studies can model the structure of the chiral ion pair formed between the catalyst and the substrate enolate. These models help to rationalize the observed stereoselectivity by comparing the energies of the transition states leading to the different stereoisomers. The transition state with the lower activation energy corresponds to the major product formed.

Kinetic and Thermodynamic Aspects of Formational Reactions

Kinetically, the rate-determining step in the Strecker synthesis is often the nucleophilic attack of the cyanide ion on the iminium cation, which is in equilibrium with the starting ketone and ammonia. Ketones, such as cycloheptanone, are generally less reactive than aldehydes in this reaction. This reduced reactivity is attributed to the steric hindrance around the carbonyl carbon, which is greater in ketones due to the presence of two alkyl groups, and the electron-donating nature of these groups, which makes the carbonyl carbon less electrophilic. Consequently, the formation of the α-aminonitrile from cycloheptanone is expected to be slower compared to its aldehyde counterparts.

A computational study on the synthesis of an imine from (R)-2-((piperidin-1-yl) methyl) cyclohexanone and benzylamine provides insight into the thermodynamics of a related system. The calculated thermodynamic parameters at different temperatures indicate that the reaction is exothermic and becomes more spontaneous at lower temperatures.

| Temperature (K) | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |

|---|---|---|---|

| 300 | -10.53 | -23.45 | -3.50 |

| 320 | -10.48 | -23.30 | -3.02 |

| 340 | -10.43 | -23.15 | -2.55 |

| 360 | -10.38 | -23.00 | -2.09 |

| 380 | -10.33 | -22.85 | -1.63 |

| 400 | -10.28 | -22.70 | -1.17 |

The Bucherer-Bergs reaction, an alternative route to the α-amino acid precursor, is generally considered to yield the thermodynamically more stable product. This implies that under the conditions of the Bucherer-Bergs reaction, the equilibrium favors the formation of the more stable stereoisomer of the resulting hydantoin, which can then be hydrolyzed to the amino acid. The subsequent esterification of the resulting 1-aminocycloheptane-1-carboxylic acid to yield this compound is also an equilibrium-controlled process, typically driven to completion by the removal of water.

Structural and Conformational Analysis

Advanced Spectroscopic Characterization for Structural Elucidation

The definitive determination of the structure and conformational preferences of Ethyl 1-aminocycloheptane-1-carboxylate relies on a synergistic application of various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms, while vibrational spectroscopy (Infrared and Raman) offers valuable information about functional groups and hydrogen bonding. High-resolution mass spectrometry serves to unequivocally confirm the elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for the complete structural assignment of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides crucial information about the molecule's conformation.

Expected ¹H NMR Spectral Characteristics:

The proton NMR spectrum is anticipated to be complex due to the conformational flexibility of the cycloheptane (B1346806) ring, which can lead to broad signals or the presence of multiple conformer signals at low temperatures. The protons of the cycloheptane ring would likely appear as a series of overlapping multiplets in the range of approximately 1.2 to 2.5 ppm. The protons of the ethyl group would give rise to two distinct signals: a quartet around 4.1 ppm for the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom, and a triplet around 1.2 ppm for the terminal methyl protons (-CH₃). The protons of the primary amine group (-NH₂) are expected to appear as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration, but typically in the range of 1.5 to 3.5 ppm.

Expected ¹³C NMR Spectral Characteristics:

The carbon NMR spectrum would provide a clearer picture of the number of distinct carbon environments. The carbonyl carbon of the ester group is expected to be the most downfield signal, appearing around 175 ppm. The quaternary carbon of the cycloheptane ring bonded to both the amino and the carboxylate groups would likely resonate around 60-70 ppm. The methylene carbons of the cycloheptane ring would appear in the region of 20-40 ppm. The ethyl group carbons would be observed at approximately 60 ppm for the methylene carbon (-CH₂-) and around 14 ppm for the methyl carbon (-CH₃).

2D NMR Spectroscopy for Unambiguous Assignments:

To definitively assign these signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, helping to trace the connectivity of the protons within the cycloheptane ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the assignment of each carbon signal based on the chemical shift of its attached proton(s).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cycloheptane CH₂ | 1.2 - 2.5 (m) | 20 - 40 |

| Quaternary C | - | 60 - 70 |

| NH₂ | 1.5 - 3.5 (br s) | - |

| Ester OCH₂ | ~4.1 (q) | ~60 |

| Ester CH₃ | ~1.2 (t) | ~14 |

| Ester C=O | - | ~175 |

(m = multiplet, br s = broad singlet, q = quartet, t = triplet)

The cycloheptane ring is known to be highly flexible, existing in a dynamic equilibrium between several conformations, with the twist-chair and chair forms being the most stable. researchgate.netacs.org The preferred conformation of this compound in solution can be investigated by analyzing proton-proton coupling constants (³JHH) and through-space Nuclear Overhauser Effect (NOE) data.

The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons in the cycloheptane ring is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, it is possible to gain insight into the torsional angles within the ring and thus deduce the predominant conformation.

NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide information about protons that are close to each other in space, regardless of whether they are connected through bonds. The observation of NOE cross-peaks between specific protons can provide crucial distance constraints that help to build a three-dimensional model of the preferred conformation in solution. For instance, NOEs between protons on opposite sides of the cycloheptane ring would be indicative of a particular folded conformation.

The conformational equilibrium of this compound can be influenced by the solvent environment. In polar, protic solvents, intermolecular hydrogen bonding between the solvent and the amino and ester groups can stabilize certain conformations. Conversely, in nonpolar, aprotic solvents, intramolecular hydrogen bonding between the amino and ester groups might become more favorable, leading to a different preferred conformation. A systematic study using a range of solvents with varying polarity and hydrogen-bonding capabilities, and analyzing the resulting changes in chemical shifts and coupling constants, would provide valuable information on the interplay between solvent interactions and conformational preferences.

Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding and Molecular Motifs

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing intermolecular interactions such as hydrogen bonding.

Expected IR and Raman Spectral Features:

N-H Stretching: The primary amine group will exhibit characteristic N-H stretching vibrations. In a non-hydrogen bonding environment, two bands are expected in the region of 3300-3500 cm⁻¹. In the presence of hydrogen bonding (either intramolecularly with the ester carbonyl or intermolecularly with solvent or other molecules), these bands would broaden and shift to lower wavenumbers.

C=O Stretching: The ester carbonyl group will show a strong absorption band in the IR spectrum. For a saturated ester, this band typically appears around 1735-1750 cm⁻¹. libretexts.org The exact position of this band is sensitive to the local environment. Hydrogen bonding to the carbonyl oxygen would cause a shift to a lower frequency.

C-O Stretching: The C-O single bond stretching vibrations of the ester group are expected to appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org

C-H Stretching: The C-H stretching vibrations of the cycloheptane ring and the ethyl group will be observed in the region of 2850-3000 cm⁻¹.

By comparing the spectra recorded in different solvents or at different concentrations, it is possible to deduce the nature and extent of hydrogen bonding within the system. For example, a significant shift in the N-H and C=O stretching frequencies upon dilution in a nonpolar solvent would suggest the presence of intermolecular hydrogen bonds in the concentrated state.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| C=O (Ester) | Stretching | 1735 - 1750 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-O (Ester) | Stretching | 1000 - 1300 |

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₀H₁₉NO₂), the expected exact mass can be calculated.

Electrospray ionization (ESI) or chemical ionization (CI) would be suitable soft ionization techniques to produce the protonated molecule [M+H]⁺. The high-resolution measurement of the m/z of this ion would allow for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments could provide valuable structural information. By inducing fragmentation of the parent ion, characteristic fragment ions would be produced. Expected fragmentation pathways for this compound would include the loss of the ethyl group, the ethoxycarbonyl group, and fragmentation of the cycloheptane ring, providing further confirmation of the proposed structure.

Solid-State Structural Investigations by X-ray Crystallography

No published X-ray crystallographic data for this compound could be located. The determination of its solid-state properties would require experimental synthesis and crystallographic analysis. The following sections outline the type of information that such an investigation would yield.

Determination of Absolute Configuration

This compound is an achiral molecule and thus does not have an absolute configuration to be determined. The central quaternary carbon is not a stereocenter as it is bonded to two identical ethyl groups from the cycloheptane ring. Should a chiral derivative be synthesized, X-ray crystallography would be the definitive method for determining its absolute configuration, typically through the analysis of anomalous dispersion, often quantified by the Flack parameter.

Dihedral Angle and Bond Geometry Characterization within the Cycloheptane Ring and Carboxylate/Amine Linkages

The cycloheptane ring is known for its conformational flexibility, adopting several low-energy conformations such as the twist-chair and chair forms. An X-ray diffraction study would provide precise measurements of all bond lengths, bond angles, and dihedral (torsion) angles. This data would definitively characterize the specific conformation of the cycloheptane ring in the solid state. Furthermore, it would provide the exact geometry of the ester and amine functional groups and their spatial relationship to the seven-membered ring.

Polymorphism Studies and Crystal Engineering Implications

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a possibility for this compound. Different polymorphs would exhibit distinct crystal packing and intermolecular interactions, leading to variations in physical properties like melting point, solubility, and stability. The potential for hydrogen bonding suggests that this compound could be a target for crystal engineering, where co-crystals could be formed with other molecules to tailor the solid-state properties of the material. However, no studies on the polymorphism of this specific compound have been reported.

Computational Chemistry and Molecular Modeling

As with experimental data, no specific computational studies on this compound have been published. The following section describes the theoretical approaches that could be applied to understand its properties.

Quantum Mechanical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Energetic Landscapes

Quantum mechanical calculations, particularly Density Functional Theory (DFT), would be a powerful tool to investigate the properties of this compound. These calculations could be used to:

Determine the preferred gas-phase conformation: By calculating the relative energies of different conformers (e.g., twist-chair, chair), the most stable geometry can be identified.

Analyze the electronic structure: DFT can provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These are crucial for understanding the molecule's reactivity.

Predict spectroscopic properties: Theoretical calculations can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which would be invaluable in characterizing the compound experimentally.

Explore the energetic landscape: By mapping the potential energy surface, the energy barriers between different conformations could be calculated, providing information on the molecule's dynamic behavior.

While these computational methods are well-established, their application to this compound has not yet been reported in the scientific literature.

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to simulate the physical movements of atoms and molecules over time. For a molecule like this compound, MD serves as a vital tool to explore its vast conformational space and understand its dynamic behavior. The simulation calculates the interactions between atoms using a force field and solves Newton's equations of motion, generating a trajectory that reveals how the molecule's shape evolves.

The primary goal of applying MD simulations to this cycloheptane amino acid derivative is to identify thermodynamically stable conformations and the pathways for interconversion between them. By simulating the molecule over a sufficient timescale (from nanoseconds to microseconds), it is possible to observe spontaneous transitions between different ring puckers, such as the twist-chair and boat forms. This exploration allows for the construction of a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry.

Advanced techniques like accelerated Molecular Dynamics (aMD) can be employed to enhance the sampling of this conformational space. By modifying the potential energy surface, aMD simulations can overcome high energy barriers more quickly, allowing for the observation of rare conformational changes, such as the complete ring flip of a cycloalkane ring, within a computationally feasible timeframe. For a flexible system like cycloheptane, this is crucial for achieving a comprehensive understanding of all accessible conformations. The resulting trajectories can be analyzed to calculate the relative free energies of different conformers and the free energy barriers separating them, providing a quantitative picture of the molecule's dynamic equilibrium.

Theoretical Prediction of Spectroscopic Parameters and Reactivity

Quantum chemical calculations are instrumental in predicting the spectroscopic properties and chemical reactivity of molecules like this compound, providing a bridge between its structure and observable characteristics. These ab initio methods solve the Schrödinger equation to determine a molecule's electronic structure, from which various properties can be derived. reddit.com

Spectroscopic Parameters:

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated with high accuracy. The process involves computing the nuclear magnetic shielding tensors for each nucleus in the molecule's optimized geometry. These theoretical values, when compared to experimental spectra, can help confirm the structure and provide definitive assignment of signals to specific atoms. For flexible molecules, it is crucial to calculate these parameters for all low-energy conformers and then compute a Boltzmann-weighted average to accurately reflect the dynamic nature of the molecule in solution.

Infrared (IR) Spectroscopy : The vibrational frequencies and their corresponding intensities can be predicted from an anharmonic force field calculation. researchgate.net This theoretical IR spectrum shows characteristic peaks corresponding to the stretching and bending of specific bonds (e.g., C=O stretch of the ester, N-H bends of the amine). This information is invaluable for identifying the compound and analyzing its functional groups.

Reactivity Prediction: Frontier Molecular Orbital (FMO) theory is a common application of QM calculations to predict reactivity. By calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer the molecule's behavior in chemical reactions.

The HOMO indicates regions of the molecule most likely to act as an electron donor (nucleophile).

The LUMO indicates regions most susceptible to electron acceptance (electrophile). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to be reactive.

Conformational Landscape of the Cycloheptane Ring System

Unlike the well-defined chair conformation of cyclohexane (B81311), the seven-membered cycloheptane ring is significantly more flexible and possesses a more complex potential energy surface. masterorganicchemistry.com Its conformational landscape is characterized by two primary families of low-energy structures: the twist-chair and the twist-boat. These flexible forms are readily interconvertible through low-energy processes known as pseudorotations. masterorganicchemistry.com

Identification of Preferred Cycloheptane Ring Conformations (e.g., Twist-Chair, Boat, Chair)

Extensive computational and experimental studies have established a clear hierarchy of stability for the conformations of the parent cycloheptane ring.

Twist-Chair (TC) : The global energy minimum conformation for cycloheptane is the twist-chair. This conformation effectively minimizes both angle strain and torsional strain, resulting in the highest stability.

Chair (C) : The chair conformation is less stable than the twist-chair.

Boat (B) : The boat family of conformations lies at a higher energy level than the twist-chair family.

Twist-Boat (TB) : The twist-boat is a flexible conformation that is generally more stable than the true boat form because it relieves some of the steric hindrance and torsional strain present in the boat. libretexts.org

The chair and boat conformations themselves are not typically stable energy minima but rather represent transition states or high-energy points on the pseudorotation pathways that connect various twist-chair and twist-boat forms. For comparison, the well-studied conformational energies of cyclohexane provide a useful reference for the magnitude of these energy differences.

| Conformation (Cyclohexane) | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) |

|---|---|---|

| Chair | 0 | 0 |

| Twist-Boat | ~5.5 | ~23 |

| Boat | ~6.9 | ~29 |

| Half-Chair | ~10 | ~42 |

Note: Data presented for cyclohexane is for comparative context. The energy landscape of cycloheptane is more complex, with the Twist-Chair being the most stable conformation. masterorganicchemistry.comwikipedia.org

Pseudorotation Pathways and Interconversion Barriers

The low-energy conformers of cycloheptane are not static but are in constant motion, interconverting via pseudorotation pathways. This process involves small, concerted changes in the ring's dihedral angles that allow the "pucker" to move around the ring without passing through a high-energy planar state. There are two main pseudorotation pathways:

Chair-Twist-Chair Pathway : This pathway interconnects the family of chair and twist-chair conformations. The energy barrier for this process is relatively low, making the twist-chair forms highly flexible and dynamic.

Boat-Twist-Boat Pathway : A similar pathway exists for the interconversion of boat and twist-boat forms.

The transition from the most stable twist-chair family to the higher-energy boat family requires overcoming a more significant energy barrier. For the parent cyclohexane, the barrier to ring inversion (chair-to-chair) is approximately 10 kcal/mol, proceeding through a high-energy half-chair transition state. aip.org While the specific barrier for the analogous process in cycloheptane differs, the concept of a significant activation energy for a full ring inversion remains. The flexibility of the cycloheptane ring means that its pseudorotation barriers are generally lower than the ring-inversion barrier of cyclohexane, contributing to its dynamic nature.

Influence of the Gem-Disubstituted Carbon on Ring Flexibility and Steric Hindrance

The presence of two non-hydrogen substituents on the same carbon atom (a gem-disubstituted carbon) has a profound impact on the conformational preferences and flexibility of the cycloheptane ring in this compound. This is known as the Thorpe-Ingold effect or gem-disubstituent effect, which posits that geminal substitution can decrease the internal bond angle between the substituents, thereby affecting the rest of the ring.

In this specific molecule, the C1 carbon bears both an amino group (-NH₂) and an ethyl carboxylate group (-COOCH₂CH₃). These groups are significantly bulkier than hydrogen atoms and introduce substantial steric demands. Their presence influences the ring's conformation in several ways:

Restricted Flexibility : The steric bulk of the substituents can restrict the pseudorotation of the ring. Conformations that would bring these bulky groups into close contact with other parts of the ring (transannular interactions) will be energetically penalized and thus less populated.

Conformational Locking : The gem-disubstitution can "lock" the ring into a more limited set of preferred conformations. The ring will favor a pucker that places the large ethyl carboxylate and amino groups in positions that minimize steric clash with the axial-like hydrogens on other ring carbons. arxiv.org

Energetic Preference : The molecule will preferentially adopt twist-chair conformations where the substituents occupy positions analogous to the less-hindered equatorial positions in cyclohexane. A conformation that forces one of the bulky groups into a sterically crowded axial-like position would be significantly destabilized due to 1,3- and 1,4-diaxial interactions.

Applications in Advanced Organic Synthesis and Molecular Design

Ethyl 1-Aminocycloheptane-1-carboxylate as a Versatile Synthetic Building Block

The cycloheptyl moiety of this compound imparts distinct steric and conformational constraints that are leveraged in various synthetic strategies. This section delves into its application in the construction of intricate organic molecules.

Integration into Complex Organic Synthesis Pathways

While specific examples detailing the multi-step synthesis of complex natural products using this compound are not extensively documented in publicly available literature, its structural features make it an attractive intermediate. The general class of α,α-disubstituted cyclic amino acids is recognized for its utility in creating sterically hindered and conformationally restricted scaffolds, which are often key to the bioactivity of complex molecules. The ester and amine functionalities of this compound provide two reactive handles for its incorporation into larger molecular frameworks through standard peptide coupling, alkylation, or acylation reactions.

Precursor for Advanced Alicyclic and Spirocyclic Architectures

Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their three-dimensional structures. This compound serves as a potential precursor for the synthesis of spirocyclic N-heterocycles. One-step methods involving the reaction of cyclic ketones with stannyl amine protocol (SnAP) reagents have been developed for the synthesis of saturated, N-unprotected spirocyclic amines, which are valuable scaffolds in medicinal chemistry nih.gov. Although not explicitly demonstrated with this specific cycloheptyl derivative, the principle of using cyclic amino acid esters as starting materials for such transformations is established. The synthesis of these complex structures is crucial for exploring new chemical spaces in drug development.

Role in the Synthesis of Chiral Compounds and Auxiliaries

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. These auxiliaries are temporarily incorporated into a substrate to direct a chemical reaction towards the formation of a specific stereoisomer, after which they are removed. While there is no direct evidence of this compound itself being used as a chiral auxiliary, its constituent chiral amino acid, 1-aminocycloheptane-1-carboxylic acid, can be resolved into its enantiomers. These enantiomerically pure forms are valuable starting materials for the synthesis of other chiral molecules. The principles of using chiral amino acid derivatives, such as pseudoephedrine amides, to control stereochemistry in alkylation reactions are well-established in organic synthesis wikipedia.orgsigmaaldrich.comnih.govnih.gov.

Contribution to Peptidomimetic Design and Peptide Chemistry

The most significant and well-documented application of 1-aminocycloheptane-1-carboxylic acid (Ac7c), the parent acid of the title ethyl ester, lies in the field of peptidomimetics. The incorporation of this rigid amino acid into peptide chains introduces conformational constraints that can enhance their biological activity, stability, and receptor selectivity.

Incorporation into Peptide Sequences for Conformational Restriction and Stability

Peptides often suffer from poor metabolic stability and conformational flexibility, which can limit their therapeutic potential. The introduction of conformationally constrained amino acids like Ac7c is a widely used strategy to overcome these limitations. The cycloheptyl ring restricts the rotational freedom around the N-Cα and Cα-C' bonds of the peptide backbone, leading to more defined three-dimensional structures. This pre-organization of the peptide conformation can result in a lower entropic penalty upon binding to a biological target, thus enhancing binding affinity.

Influence on Peptide Secondary Structure Induction (e.g., Helical Structures, Beta-Turns)

The incorporation of 1-aminocycloheptane-1-carboxylic acid has a profound impact on the secondary structure of peptides. X-ray diffraction studies of peptides containing the Ac7c residue have provided detailed insights into its conformational preferences. The cycloheptane (B1346806) ring typically adopts a twist-chair conformation in these structures researchgate.net.

Beta-Turn Induction: The Ac7c residue has been shown to be a potent inducer of β-turns, which are crucial secondary structure motifs involved in protein folding and molecular recognition researchgate.netnih.gov. A β-turn involves a 180-degree reversal in the direction of the polypeptide chain and is stabilized by an intramolecular hydrogen bond.

| Peptide Sequence | Observed Conformation | Type of β-Turn |

| Boc-Aib-Ac7c-NHMe | β-turn | Type-I/III |

| Boc-Pro-Ac7c-Ala-OMe | β-turn | Type-II |

Table 1: Examples of β-turn induction by the 1-aminocycloheptane-1-carboxylic acid (Ac7c) residue in model peptides. Data sourced from crystallographic studies. researchgate.net

In the peptide Boc-Aib-Ac7c-NHMe, the Ac7c residue, in combination with aminoisobutyric acid (Aib), promotes the formation of a Type-I or Type-III β-turn. Similarly, in Boc-Pro-Ac7c-Ala-OMe, the presence of Ac7c following a proline residue leads to the adoption of a Type-II β-turn researchgate.net. These findings are supported by 1H-NMR and IR studies, which indicate that these β-turn conformations are maintained in solution researchgate.net.

Helical Structures: In addition to promoting β-turns, the Ac7c residue also favors the adoption of helical conformations. In dipeptide esters such as Boc-Aib-Ac7c-OMe and Boc-Pro-Ac7c-OMe, the Ac7c residue adopts a helical conformation researchgate.net. The conformational preferences of α,α-dialkylated cyclic amino acids, in general, fall within the α-helical and 3(10)-helical regions of the Ramachandran plot nih.govnih.gov. This propensity to induce ordered secondary structures makes this compound a valuable building block for the design of stable, helical peptidomimetics.

Design of Constrained Peptide Analogues and Protein Mimetics

The incorporation of this compound, or its parent amino acid 1-aminocycloheptane-1-carboxylic acid (Ac7c), into peptide chains is a powerful strategy for creating conformationally constrained analogues and protein mimetics. The cycloheptane ring restricts the rotational freedom around the α-carbon, thereby influencing the local and global conformation of the peptide backbone.

Research has demonstrated that peptides containing the Ac7c residue can adopt well-defined secondary structures. Specifically, studies have shown that the incorporation of Ac7c can induce β-turn or helical conformations. researchgate.net For instance, certain di- and tripeptides containing Ac7c have been observed to fold into type-I/III or type-II β-turns, which are crucial structural motifs in many biologically active peptides and proteins. researchgate.net This ability to pre-organize a peptide into a specific conformation is a key principle in the design of protein mimetics, where the goal is to replicate the structure and function of a larger protein's active domain in a smaller, more stable molecule. The cycloheptane ring in these structures typically adopts a twist-chair conformation. researchgate.net

The following table summarizes the observed conformations in model peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c), providing a basis for the design of analogues with predictable structures.

| Peptide Sequence | Observed Conformation | Hydrogen Bonding |

| Boc-Aib-Ac7c-NHMe | Type-I/III β-turn | Intramolecular 4 -> 1 |

| Boc-Pro-Ac7c-Ala-OMe | Type-II β-turn | Intramolecular 4 -> 1 |

| Boc-Aib-Ac7c-OMe | Helical | Not specified |

| Boc-Pro-Ac7c-OMe | Helical (Ac7c), Semi-extended (Pro) | Not specified |

Data sourced from crystallographic and NMR studies of model peptides. researchgate.net

Exploration of Structure-Activity Relationships at a Molecular Level

The constrained nature of this compound makes it an excellent tool for probing structure-activity relationships (SAR) at the molecular level. By systematically replacing native amino acids with this constrained residue, researchers can dissect the conformational requirements for biological activity. This approach helps to identify the bioactive conformation of a peptide, which is the specific three-dimensional arrangement it adopts when binding to its biological target.

Understanding the precise conformational needs for receptor binding or enzyme inhibition allows for the rational design of more potent and selective therapeutic agents. The rigid cycloheptyl group limits the accessible conformational space of the peptide, and by observing the resulting biological activity, one can infer which conformations are favorable for the desired interaction. This systematic exploration provides valuable insights into the intricate relationship between a molecule's structure and its function.

Molecular Probes and Enzyme Modulators

The unique steric and conformational properties of this compound are also being leveraged in the design of molecular probes and enzyme modulators.

Design Principles for Modulating Enzyme Activity via Steric and Conformational Constraints

The introduction of the bulky and conformationally restricted cycloheptyl group into a peptide or small molecule inhibitor can significantly impact its interaction with an enzyme's active site. The design principles for modulating enzyme activity using this strategy are rooted in the concepts of steric hindrance and conformational pre-organization.

By occupying specific regions within the active site, the cycloheptyl moiety can sterically block the binding of the natural substrate or prevent the enzyme from undergoing the conformational changes necessary for catalysis. Furthermore, by locking the inhibitor into a bioactive conformation that closely mimics the transition state of the enzymatic reaction, much tighter binding and more potent inhibition can be achieved. The constrained nature of the ring system reduces the entropic penalty associated with binding, leading to a more favorable free energy of binding.

Investigating Molecular Recognition Mechanisms at Biomolecular Interfaces (e.g., Receptor Binding, Enzyme Substrate Interactions)

The incorporation of this compound into ligands serves as a valuable method for investigating the intricacies of molecular recognition at biomolecular interfaces. The defined and predictable conformations induced by this amino acid analogue allow for a more precise mapping of the interactions between a ligand and its receptor or a substrate and its enzyme.

By studying how the constrained ligand binds, researchers can identify the key pharmacophoric elements and their required spatial orientation for optimal interaction. This detailed understanding of the binding event, including the roles of specific hydrogen bonds, hydrophobic interactions, and electrostatic forces, is crucial for the rational design of new drugs and diagnostic agents. The rigid scaffold provided by the cycloheptyl ring essentially allows for a "conformational snapshot" of the binding event, providing invaluable data for computational modeling and further optimization of lead compounds.

Future Directions and Emerging Research Avenues

Green Chemistry Approaches in the Synthesis of Ethyl 1-Aminocycloheptane-1-carboxylate

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of this compound, moving away from traditional multi-step procedures that may involve hazardous reagents and generate significant waste.

Key areas of development are expected to include:

Catalytic C-H Amination: Direct amination of C-H bonds on the cycloheptane (B1346806) ring would represent a highly atom-economical approach. Research into transition-metal or enzyme-catalyzed nitrene insertion into the cycloheptane C-H bonds could provide a direct route to the amino acid precursor.

Biocatalysis: The use of enzymes, such as aminotransferases or engineered enzymes, could offer a highly selective and environmentally friendly method for the synthesis of chiral derivatives of this compound. Biocatalytic methods often proceed under mild conditions in aqueous media, significantly reducing the environmental impact.

Use of Renewable Feedstocks: Investigating synthetic pathways that start from renewable resources, rather than petroleum-based starting materials, will be a crucial aspect of greening the synthesis of this compound.

Solvent Minimization and Replacement: The development of solvent-free reaction conditions or the use of greener solvents like water, supercritical fluids, or bio-based solvents will be a priority.

| Green Chemistry Approach | Potential Advantages | Research Focus |

| Catalytic C-H Amination | High atom economy, reduced number of steps. | Development of selective catalysts for cycloheptane functionalization. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, aqueous media. | Enzyme screening and engineering for specific substrate recognition. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Identification of viable bio-based precursors for cycloheptane synthesis. |

| Solvent Optimization | Reduced environmental impact and improved process safety. | Exploration of solvent-free reactions or use of benign solvents. |

Integration with Automated Synthesis and Flow Chemistry Methodologies

The fields of automated synthesis and flow chemistry offer powerful tools for the rapid, efficient, and safe production of chemical compounds. researchgate.net The integration of these technologies into the synthesis of this compound and its derivatives is a promising future direction.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, provides numerous advantages, including enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous intermediates. researchgate.net When combined with automation, these systems can enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries.

Future research in this area will likely involve:

Development of Continuous Flow Processes: Designing and optimizing multi-step flow sequences for the synthesis of the target compound. This could involve the integration of reaction, separation, and purification steps into a single, continuous process.

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, catalyst loading, residence time) to identify optimal synthetic conditions.

On-demand Synthesis of Derivatives: Employing automated systems to synthesize a diverse library of derivatives of this compound with various functional groups for screening in different applications.

| Technology | Key Benefits | Application to this compound |

| Flow Chemistry | Improved safety, enhanced reaction control, scalability. | Development of a continuous, multi-step synthesis from simple precursors. |

| Automated Synthesis | High-throughput screening, rapid library generation. | Automated optimization of reaction conditions and synthesis of derivatives. |

Development of Advanced Analytical Techniques for In Situ Conformational Studies

The cycloheptane ring is known for its conformational flexibility, existing as a dynamic equilibrium of multiple low-energy conformations, such as the twist-chair and twist-boat. biomedres.usscispace.com Understanding the conformational landscape of this compound is crucial for predicting its reactivity and its interactions in biological or material science contexts.

While traditional analytical techniques like NMR spectroscopy provide valuable information about the average conformation in solution, there is a growing need for advanced techniques that can provide more detailed, real-time insights into the conformational dynamics.

Emerging research avenues in this area include:

Advanced NMR Techniques: The application of more sophisticated NMR experiments, such as residual dipolar coupling (RDC) analysis and relaxation dispersion NMR, can provide more detailed information about the conformational preferences and the kinetics of conformational exchange.

Cryogenic Spectroscopy: Techniques like matrix isolation infrared spectroscopy can be used to trap and characterize individual conformers at very low temperatures, providing a detailed picture of the potential energy surface.

In Situ Spectroscopic Methods: The development of methods to study the conformation of the molecule in real-time as it participates in a chemical reaction or a self-assembly process will be a significant advancement.

| Analytical Technique | Information Gained | Relevance to this compound |

| Advanced NMR (RDC, Relaxation Dispersion) | Detailed conformational preferences, kinetics of exchange. | Understanding the dynamic behavior of the cycloheptane ring in solution. |

| Cryogenic Spectroscopy (Matrix Isolation IR) | Characterization of individual, trapped conformers. | Mapping the potential energy surface and identifying low-energy conformers. |

| In Situ Spectroscopy | Real-time conformational changes during processes. | Observing conformational dynamics during reactions or self-assembly. |

Exploration of Non-Biological Applications (e.g., Materials Science, Supramolecular Assemblies)

While cyclic amino acids are often studied for their biological activity, the unique structural features of this compound make it an interesting building block for non-biological applications, particularly in materials science and supramolecular chemistry.

The combination of the flexible seven-membered ring and the hydrogen-bonding capabilities of the amino and ester groups could be exploited to create novel materials with interesting properties.

Future research directions could include:

Polymer Chemistry: The use of this compound as a monomer for the synthesis of novel polyamides or polyesters. The conformational flexibility of the cycloheptane unit could impart unique thermal or mechanical properties to the resulting polymers.

Supramolecular Gels: The design of derivatives that can self-assemble in solution to form supramolecular gels. These materials could have applications in areas such as drug delivery, tissue engineering, and environmental remediation.

Crystal Engineering: The systematic study of the solid-state packing of derivatives of this compound to design crystalline materials with specific properties, such as porosity or non-linear optical activity.

| Application Area | Potential Role of this compound | Desired Properties of Resulting Materials |

| Polymer Science | Monomer for novel polyamides or polyesters. | Unique thermal stability, mechanical flexibility. |

| Supramolecular Gels | Gelator molecule for self-assembled fibrillar networks. | Stimuli-responsive behavior, biocompatibility. |

| Crystal Engineering | Building block for designed crystalline architectures. | Porosity, specific optical or electronic properties. |

Computational Design and Prediction of Novel Derivatives with Tailored Reactivities and Conformations

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. researchgate.netmdpi.com These methods can be used to predict the properties of molecules, design new derivatives with desired characteristics, and guide experimental work.

For this compound, computational approaches can provide valuable insights into its conformational behavior and reactivity, and can be used to design novel derivatives with tailored properties.

Future research in this area will likely focus on:

Conformational Analysis: Using high-level quantum mechanical calculations to accurately map the potential energy surface of the cycloheptane ring and to predict the relative populations of different conformers. biomedres.us

Reactivity Prediction: Employing computational methods to predict the reactivity of the molecule in different chemical reactions, which can help in the design of new synthetic routes and in understanding reaction mechanisms.

De Novo Design of Derivatives: Utilizing computational algorithms to design new derivatives of this compound with specific conformational preferences or reactivities for targeted applications.

Virtual Screening: Screening large virtual libraries of derivatives against biological targets or for specific material properties to identify promising candidates for experimental investigation.

| Computational Method | Application | Outcome |

| Quantum Mechanics | Conformational analysis and energy calculations. | Accurate prediction of stable conformers and their relative energies. biomedres.us |

| Molecular Dynamics | Simulation of molecular motion over time. | Understanding the dynamic conformational behavior in different environments. |

| De Novo Design Algorithms | Generation of novel molecular structures. | Design of new derivatives with tailored properties. |

| Virtual Screening | High-throughput computational assessment. | Identification of promising candidates for synthesis and testing. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.